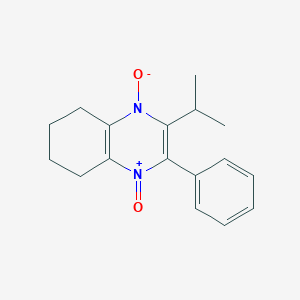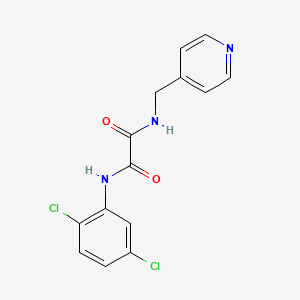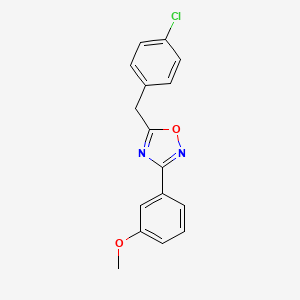![molecular formula C16H22N2O3 B4396591 N-{2-[(butylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4396591.png)
N-{2-[(butylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide
Descripción general
Descripción
N-{2-[(butylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide, also known as BTCP, is a synthetic compound that has been widely used in scientific research. BTCP belongs to the class of phenylpiperazine derivatives and is structurally related to other psychoactive substances such as amphetamines and phenethylamines.
Mecanismo De Acción
The mechanism of action of N-{2-[(butylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide involves its ability to inhibit the reuptake of dopamine and norepinephrine by presynaptic neurons. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can then bind to their respective receptors on postsynaptic neurons. This results in a stimulation of the central nervous system, which can lead to increased alertness, motivation, and euphoria.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on the body. Studies have demonstrated that this compound can increase heart rate, blood pressure, and body temperature. It can also cause changes in the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. Additionally, this compound has been shown to have anxiolytic and analgesic effects, which can be beneficial in certain medical conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-{2-[(butylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide in laboratory experiments has several advantages and limitations. One advantage is that it can be used to investigate the effects of dopamine and norepinephrine on the central nervous system. This can be useful in identifying potential therapeutic targets for the treatment of various neurological and psychiatric disorders. However, one limitation is that the effects of this compound on the body are complex and can vary depending on several factors, including dose, route of administration, and individual differences in metabolism.
Direcciones Futuras
There are several future directions for research on N-{2-[(butylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide. One area of interest is the potential therapeutic applications of this compound in the treatment of various medical conditions, including depression, anxiety, and chronic pain. Additionally, further research is needed to investigate the long-term effects of this compound on the body, including its potential for abuse and addiction. Finally, studies are needed to identify potential drug interactions and side effects associated with the use of this compound in combination with other medications.
Aplicaciones Científicas De Investigación
N-{2-[(butylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide has been extensively used in scientific research to investigate its effects on the central nervous system. Studies have shown that this compound acts as a potent dopamine and norepinephrine reuptake inhibitor, which can lead to increased levels of these neurotransmitters in the brain. This effect is similar to that of other psychostimulants such as cocaine and amphetamines.
Propiedades
IUPAC Name |
N-[2-(butylcarbamoyl)phenyl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-3-10-17-15(19)12-7-4-5-8-13(12)18-16(20)14-9-6-11-21-14/h4-5,7-8,14H,2-3,6,9-11H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPGHCWPMQCXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[cyclohexyl(methyl)amino]-3-(2-methylphenoxy)-2-propanol hydrochloride](/img/structure/B4396511.png)

![1-ethyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B4396535.png)
![{[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4396537.png)


![N-[2-(4-morpholinylcarbonyl)phenyl]-2-phenoxybenzamide](/img/structure/B4396552.png)
![2-methoxy-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4396560.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4396568.png)

![N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-methylbenzamide](/img/structure/B4396574.png)


![4-methoxy-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4396605.png)
